3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine
Overview
Description
3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.10111102 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
- Compounds structurally related to "3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine" have been investigated for their anticancer properties. For instance, derivatives of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)urea exhibited potent antiproliferative activities against human cancer cell lines and showed reduced toxicity, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Molecular Structure and Optical Properties
- The synthesis and X-ray crystal structure analysis of compounds like 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines have been reported, with studies on their optical properties indicating potential applications as organic semiconductors due to their photophysical properties (Horacio Briseño-Ortega et al., 2018).
Corrosion Inhibition
- Research on thiazole-based pyridine derivatives, including those with methoxyphenyl groups, has shown their effectiveness as corrosion inhibitors for mild steel, highlighting their potential use in protecting metal surfaces from corrosion. This research combines both experimental and theoretical approaches to understand the compounds' inhibition mechanisms (Turuvekere K. Chaitra et al., 2016).
Metabolism Studies
- Metabolism studies of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate have revealed the structure of its main metabolite, providing insights into the metabolic pathways and potential therapeutic implications of related compounds (B. Varynskyi & A. Kaplaushenko, 2020).
Mechanism of Action
Target of Action
It is known that compounds containing the 1,2,4-triazole ring, such as this one, are characterized by multidirectional biological activity . They can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Triazole derivatives are known to produce a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules . The interaction of this compound with its targets could result in changes that contribute to its biological activity.
Biochemical Pathways
It is known that triazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways and have downstream effects.
Pharmacokinetics
Compounds containing the 1,2,4-triazole ring are known to improve pharmacokinetics, pharmacological, and toxicological properties . This suggests that the compound could have favorable ADME properties and bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with triazole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.
Action Environment
It is known that strong selection pressure exerted on bacteria by antibiotics can lead to considerable environmental pollution . This suggests that environmental factors could potentially influence the action of this compound.
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-6-4-10(5-7-12)13-16-14(18-17-13)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKMSPBTCVVPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.